molecular formula C13H15NO B2559133 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone CAS No. 2253630-54-3

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone

Cat. No.: B2559133
CAS No.: 2253630-54-3
M. Wt: 201.269
InChI Key: DNIZMLQJNKDOCW-UHFFFAOYSA-N
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Description

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane core substituted with a phenyl group at the 1-position and an ethanone (acetyl) group at the 2-position. The bicyclo[2.1.1]hexane system consists of a six-membered ring with two bridging carbon atoms, creating significant ring strain and a compact, rigid geometry.

Properties

IUPAC Name

1-(1-phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIZMLQJNKDOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formal [2+2] Cycloaddition of Azabicyclo[1.1.0]butanes

A pivotal method for constructing the 2-azabicyclo[2.1.1]hexane core involves the photochemical formal cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes. This approach, developed by researchers in 2024, employs a polar-radical-polar relay mechanism to overcome the challenges associated with direct single-electron reductions of ABBs.

Mechanistic Overview :

  • Acid-Mediated Ring-Opening : Treatment of ABBs with bromine in acidic conditions generates bromoazetidines, which serve as key intermediates.
  • Debrominative Radical Formation : Photochemical initiation under UV light (365 nm) facilitates the formation of azetidinyl radicals, which undergo cycloaddition with styrenes to yield the bicyclo[2.1.1]hexane scaffold.
  • Functionalization : Post-cycloaddition acetylation using acetyl chloride in the presence of triethylamine introduces the ethanone moiety at the 2-position.

Optimization Data :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile at 65°C.
  • Yield : 70–82% for the cycloaddition step; 85–90% for acetylation.

1,3-Dipolar Cycloaddition with Azomethine Ylides

An alternative route leverages the 1,3-dipolar cycloaddition of stable azomethine ylides (e.g., Ruhemann’s purple protonated form) with cyclopropenes. This method, reported in 2022, enables the synthesis of bis-spirocyclic analogs but is adaptable to monocyclic systems.

Procedure :

  • Ylide Generation : Reaction of ninhydrin with sarcosine in THF under reflux produces the protonated azomethine ylide.
  • Cycloaddition : Addition of 1-phenylcyclopropene to the ylide solution at room temperature forms the bicyclo[2.1.1]hexane core with high diastereofacial selectivity.
  • Oxidative Functionalization : Treatment with Jones reagent (CrO3/H2SO4) oxidizes a pendant methyl group to the ethanone functionality.

Key Observations :

  • Solvent Effects : Aprotic solvents (THF, DMF) enhance reaction rates compared to protic solvents.
  • Yield : 74–79% for cycloaddition; 65–70% for oxidation.

Multi-Step Synthesis from Pyrrolidine Precursors

Ring Expansion via Diels-Alder Reaction

A classical approach involves the Diels-Alder reaction of pyrrolidine-derived enamines with dienophiles such as maleic anhydride. This method, adapted from Fraser and Swingle’s 1970 synthesis of 7-azabicyclo[2.2.1]heptane, requires modifications to accommodate the [2.1.1] system.

Steps :

  • Enamine Formation : Condensation of pyrrolidine with cyclohexanone in toluene under Dean-Stark conditions.
  • Cycloaddition : Reaction with acetylenedicarboxylate at 120°C to form the bicyclic lactam.
  • Reduction and Acetylation : Hydrogenation over PtO2 followed by acetylation yields the target compound.

Challenges :

  • Low overall yield (18–36%) due to competing side reactions.
  • Requires high-pressure hydrogenation equipment.

Analytical Characterization and Purification

Chromatographic Separation of Diastereomers

The presence of erythro- and threo-diastereomers necessitates rigorous purification. Preparative thin-layer chromatography (TLC) on silica gel (ethyl acetate mobile phase) effectively isolates racemates, as demonstrated in the synthesis of 4-fluoromethylphenidate analogs.

Conditions :

  • Stationary Phase : Silica GF254 (2000 µm thickness).
  • Eluent : Ethyl acetate/hexane (3:1).
  • Recovery : 75–84% for individual diastereomers.

Spectroscopic Analysis

  • GC-MS : Base peak at m/z 84 (C5H10N+) and m/z 190 (C12H13FN+) confirm the bicyclic structure.
  • HPLC : Retention times of 8.90 min (erythro) and 9.81 min (threo) using a C18 column (acetonitrile/water gradient).
  • NMR : Distinct signals for the acetyl group (δ 2.1 ppm, singlet) and phenyl protons (δ 7.2–7.4 ppm, multiplet).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Photochemical Cycloaddition 70–82 Scalable, mild conditions Requires UV light setup
1,3-Dipolar Cycloaddition 74–79 High diastereoselectivity Limited substrate scope
Diels-Alder Route 18–36 Uses inexpensive reagents Low yield, multiple steps

Chemical Reactions Analysis

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties, which may lead to the development of new therapeutic agents. Its structure is conducive to interactions with biological targets, such as enzymes and receptors.

Case Study:
A study explored the compound's potential as a probe for studying enzyme mechanisms and protein-ligand interactions. The rigid structure allows it to fit into binding sites, modulating enzyme activity effectively.

Synthesis of Complex Molecules

Due to its unique structural features, 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone serves as a precursor in synthesizing more complex organic molecules. It is utilized in developing new synthetic methodologies that expand the toolbox available to chemists.

Data Table: Synthesis Applications

Application AreaDescription
Building Block Used in synthesizing complex organic compounds
Synthetic Methodologies Development of new reaction pathways
Heterocycle Formation Reaction with bi-dentate reagents to form heterocycles

Biological Research

In biological applications, the compound is being evaluated for its effects on various biological systems, including its potential anticancer properties.

Case Study:
Research focused on the compound's interaction with cancer cell lines revealed promising results in inhibiting cell proliferation, suggesting its potential as an anticancer agent .

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science, particularly in the synthesis of advanced materials like polymers and nanomaterials.

Data Table: Material Applications

Material TypeApplication
Polymers Used as a monomer or additive
Nanomaterials Involved in creating functional nanostructures

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound (Main Compound) Not Available C₁₃H₁₅NO ~201.27 g/mol Bicyclo[2.1.1]hexane core, phenyl, ethanone substituents
1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-Ethanone 85514-42-7 C₁₀H₁₃NO 163.22 g/mol Larger bicyclo[4.2.1]non-2-en system, ethanone group, unsaturated bridge
{2-azabicyclo[2.1.1]hexan-1-yl}methanol 637739-99-2 C₆H₁₁NO 113.16 g/mol Same bicyclo[2.1.1]hexane core, methanol substituent (no phenyl or ethanone)
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone 1421353-86-7 C₁₇H₁₃NO 247.30 g/mol Tricyclic azocine fused with benzene rings, ethanone group
Key Observations:

Bicyclo Ring Size and Strain: The main compound and {2-azabicyclo[2.1.1]hexan-1-yl}methanol share the strained bicyclo[2.1.1]hexane system, which imposes unique conformational constraints. In contrast, 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-Ethanone has a larger bicyclo[4.2.1]non-2-en ring, reducing strain but introducing unsaturation (double bond), which may enhance reactivity toward electrophiles.

Functional Groups: The ethanone group in the main compound and compounds provides a polar ketone moiety, enabling nucleophilic additions or hydrogen bonding. In contrast, {2-azabicyclo[2.1.1]hexan-1-yl}methanol contains a hydroxyl group, favoring hydrogen bonding and oxidation reactions.

Aromatic vs. Aliphatic Substituents: The phenyl group in the main compound increases lipophilicity compared to the aliphatic substituents in and compounds.

Physicochemical and Reactivity Differences

  • Solubility: The phenyl group in the main compound likely reduces water solubility compared to the smaller {2-azabicyclo[2.1.1]hexan-1-yl}methanol . However, the ethanone group may improve solubility in polar aprotic solvents relative to the tricyclic compound .
  • Reactivity: The ethanone group in the main compound and can undergo keto-enol tautomerism or nucleophilic attacks. The unsaturated bridge in ’s compound may participate in Diels-Alder reactions. The hydroxyl group in ’s compound is prone to oxidation or esterification.

Biological Activity

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone, a compound characterized by its bicyclic structure and nitrogen inclusion, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bicyclic framework that includes a nitrogen atom, which is critical for its interaction with biological targets. The synthesis of this compound typically involves cycloaddition reactions or modifications of existing azabicyclo structures. Recent studies have reported efficient synthetic routes that leverage photochemical conditions to produce various derivatives of azabicyclo compounds, enhancing their bioactivity profiles .

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction suggests potential applications in treating neurological disorders.

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Anticholinergic Activity : By blocking acetylcholine receptors, it can modulate synaptic transmission, potentially benefiting conditions like Parkinson's disease.
  • Dopaminergic Effects : It may influence dopamine pathways, which are crucial in the management of schizophrenia and mood disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticholinergicInhibition of acetylcholine receptors
DopaminergicModulation of dopamine receptor activity
NeuroprotectivePotential protective effects against neurodegeneration
AnalgesicReduction in pain responses in animal models

Case Studies

Several case studies have investigated the effects of this compound in various models:

  • Neurodegeneration Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective properties.
  • Pain Management Study : In a controlled trial involving inflammatory pain models, the compound demonstrated significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Assays conducted on cultured neurons showed that this compound effectively reduced oxidative stress markers, suggesting its antioxidant capabilities .
  • In vivo Studies : Animal studies revealed that the compound could enhance memory retention and learning abilities in aged rodents, supporting its potential role in cognitive enhancement therapies .

Q & A

What are the established synthetic methodologies for 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone, and how do reaction conditions influence product purity?

The compound is synthesized via intramolecular [2+2] photocycloaddition using acetophenone as a sensitizer. Key steps include:

  • Substrate Selection : Allylamine derivatives and aryl/pyridyl ketones are chosen to introduce substituents on the azabicyclo ring.
  • Reaction Optimization : UV irradiation in inert solvents (e.g., THF) under nitrogen ensures controlled cycloaddition.
  • Purification : Recrystallization (e.g., methanol) or column chromatography removes unreacted starting materials.
    Yield and purity depend on the steric and electronic properties of the starting ketone and amine. For example, electron-withdrawing groups on the aryl ring may slow the reaction, requiring extended irradiation .

How can X-ray crystallography and SHELX software resolve ambiguities in the structural determination of the azabicyclo[2.1.1]hexane core?

  • Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) is critical for resolving the strained bicyclo[2.1.1]hexane geometry.
  • Refinement with SHELXL : SHELXL refines positional and thermal parameters, addressing challenges like disorder in the phenyl ring or azabicyclo bridgehead atoms.
  • Validation Tools : The program flags outliers in bond lengths/angles (e.g., bridgehead C–N distances ~1.47 Å), ensuring consistency with expected sp³ hybridization. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) should be analyzed using R-factor metrics and electron density maps .

What advanced spectroscopic techniques are recommended for characterizing substituent effects on the azabicyclo[2.1.1]hexane ring?

  • IR Spectroscopy : C=O stretching frequencies (~1700 cm⁻¹) shift with conjugation to the bicyclo ring’s nitrogen lone pair. Steric hindrance from phenyl groups may broaden peaks .
  • NMR Analysis : ¹H NMR reveals diastereotopic protons on the bridgehead carbons (δ 2.5–3.5 ppm). ¹³C NMR distinguishes quaternary carbons in the bicyclo system (δ 55–65 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the phenyl group (m/z ~105) .

How can computational modeling predict the regioselectivity of electrophilic substitutions on the phenyl ring in this compound?

  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to map electron density. The phenyl ring’s para position to the azabicyclo group shows higher electron density, favoring electrophilic attack.
  • Reactivity Descriptors : Fukui indices (f⁺) identify nucleophilic sites. For example, nitration may occur at the para position due to directing effects from the electron-rich bicyclo nitrogen .
  • MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) can modulate reaction pathways, validated experimentally via HPLC monitoring of substitution products .

What strategies address contradictions between experimental and theoretical vibrational spectra for this compound?

  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G(d)) to align computed IR frequencies with experimental data.
  • Conformational Sampling : Use molecular dynamics (MD) to account for ring puckering or solvent-induced conformational changes not captured in static DFT models.
  • Hybrid Approaches : Compare experimental IR data with solid-state DFT (e.g., using CRYSTAL17) to incorporate crystal-packing effects .

How can the azabicyclo[2.1.1]hexane scaffold be modified to study structure-activity relationships (SAR) in biological targets?

  • Derivatization Routes :
    • N-Alkylation : React with methyl iodide or benzyl chloride to modify the bridgehead nitrogen’s steric profile.
    • Aryl Substitution : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups via Suzuki coupling on the phenyl ring.
  • SAR Analysis : Test derivatives for binding affinity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key pharmacophore elements .

What crystallographic software suites are recommended for resolving twinning or disorder in azabicyclo[2.1.1]hexane derivatives?

  • WinGX Suite : Integrates SHELXS/SHELXL for structure solution and refinement. Use the TWIN command to handle twinning (e.g., pseudo-merohedral twinning common in bicyclic systems).
  • PLATON : The ADDSYM tool detects missed symmetry, critical for high-Z′ structures.
  • ORTEP-3 : Visualizes thermal ellipsoids to identify disorder in the phenyl or bridgehead moieties .

How does the azabicyclo[2.1.1]hexane ring’s strain influence its reactivity in ring-opening or rearrangement reactions?

  • Strain Analysis : The ring’s bridgehead strain (~30 kcal/mol) drives reactivity.
  • Ring-Opening Mechanisms : Acid-catalyzed hydrolysis may cleave the C–N bond, forming a diene intermediate.
  • Photorearrangements : UV exposure could induce [1,3]-sigmatropic shifts, monitored by time-resolved NMR or UV-Vis spectroscopy .

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